Enalaprilat is a potent, competitive, and specific inhibitor of angiotensin-converting enzyme (ACE) [, , ]. It is the active metabolite of enalapril, a widely prescribed antihypertensive prodrug [, , , , ]. Enalaprilat is not naturally found and is synthesized from enalapril through hydrolysis [, , ]. In scientific research, enalaprilat is primarily used to investigate the role of the renin-angiotensin system in various physiological and pathological processes, particularly in cardiovascular diseases [, , , , , , , , ]. It is also utilized in research related to renal function and pharmacology due to its interactions with renal transporters [, , ].
While the provided papers focus on the applications of enalaprilat, they consistently mention its synthesis through the hydrolysis of enalapril [, , ]. This hydrolysis occurs in vivo, primarily in the liver and kidney [, ]. The exact synthetic procedures and parameters are not detailed in the provided literature.
Although the provided papers do not delve into the specific analysis of the enalaprilat molecular structure, they consistently identify it as a dicarboxylic acid metabolite of enalapril [, ]. This implies the presence of two carboxyl functional groups in its structure. Further detailed structural analysis is not provided in the available literature.
The primary chemical reaction associated with enalaprilat in the provided literature is its interaction with angiotensin-converting enzyme (ACE) [, , ]. This interaction leads to the inhibition of ACE activity, preventing the conversion of angiotensin I to angiotensin II [, , , ]. Detailed analysis of other specific chemical reactions involving enalaprilat is not provided in the reviewed papers.
Enalaprilat exerts its primary effect by inhibiting angiotensin-converting enzyme (ACE) [, , ]. ACE is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor [, , , ]. By inhibiting ACE, enalaprilat reduces the production of angiotensin II, leading to vasodilation, a decrease in blood pressure, and other beneficial cardiovascular effects [, , , , , , , , , ].
Investigating the Renin-Angiotensin System: Enalaprilat is frequently employed to explore the role of the renin-angiotensin system in various cardiovascular conditions, such as hypertension, heart failure, and myocardial infarction [, , , , , , , , ].
Assessing Coronary Blood Flow and Vasodilation: Studies utilize enalaprilat to investigate its effects on coronary circulation, including coronary blood flow and vasodilator responses in conditions like dilated cardiomyopathy [, ].
Examining Renal Handling and Transport Mechanisms: Due to its renal excretion pathway, enalaprilat serves as a valuable tool in research focusing on renal transport mechanisms and drug interactions, particularly involving renal transporters like OAT3 and OAT4 [, , ].
Evaluating Neurohormonal Regulation: Researchers utilize enalaprilat to investigate its influence on various neurohormonal pathways, including the release of endothelin, atrial natriuretic peptide, and catecholamines, providing insights into the complex interplay of these systems in cardiovascular health and disease [, ].
Exploring Myocardial Protection: Studies investigate the potential protective effects of enalaprilat against myocardial ischemia-reperfusion injury, examining its ability to mitigate myocardial cell damage during procedures like coronary artery bypass surgery [, ].
Further elucidating the non-angiotensin-converting enzyme (ACE)-mediated mechanisms of action of enalaprilat, including its interactions with bradykinin and the fibrinolytic system []. This could reveal novel therapeutic targets or strategies for cardiovascular diseases.
Investigating the potential of enalaprilat in targeted drug delivery systems, leveraging its interaction with specific renal and cellular transporters [, , ]. This could enhance its therapeutic efficacy and reduce off-target effects.
Exploring the role of enalaprilat in the context of personalized medicine, considering the influence of genetic factors like the ACE (I/D) genotype on its pharmacokinetics and pharmacodynamics []. This could lead to optimized dosing strategies based on individual patient characteristics.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2